Research on Octisalate is ongoing, and new findings may emerge.
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2-Ethylhexyl salicylate, also known as octisalate or octyl salicylate, is an organic compound classified as an ester. It is synthesized from salicylic acid and 2-ethylhexanol. This compound appears as a colorless oily liquid with a slight floral odor and is primarily utilized in cosmetic formulations, particularly sunscreens, due to its ability to absorb ultraviolet B (UVB) radiation. The structure of 2-ethylhexyl salicylate is characterized by the presence of a salicylate moiety, which contributes to its UV absorption properties, while the 2-ethylhexanol component imparts emollient characteristics that enhance skin feel and moisture retention .
Octisalate absorbs UVB radiation in the wavelength range of 295-315 nm, primarily targeting UVB rays responsible for sunburn [].
Upon absorbing a UVB photon, Octisalate undergoes electronic excitation. The excited molecule then releases the energy through various mechanisms, including heat dissipation and emission of lower-energy light, effectively preventing the UVB radiation from reaching the skin and causing damage [].
The primary reaction involved in the formation of 2-ethylhexyl salicylate is the esterification process between salicylic acid and 2-ethylhexanol. This reaction typically requires elevated temperatures and the presence of a catalyst to facilitate the formation of the ester bond. The general reaction can be summarized as:
In industrial applications, various catalysts can be employed, including solid superacids or lipases in eco-friendly processes .
Several methods exist for synthesizing 2-ethylhexyl salicylate:
The primary application of 2-ethylhexyl salicylate is in cosmetic formulations, especially sunscreens and skincare products. Its properties include:
Additionally, it finds use in various personal care products such as perfumes and fragrances due to its pleasant odor.
Several compounds share structural similarities or functional roles with 2-ethylhexyl salicylate. Here are some notable examples:
Compound Name | Chemical Structure | Key Characteristics |
---|---|---|
Octocrylene | C₁₈H₂₃O₂ | A UV filter that absorbs both UVA and UVB rays; often used in combination with other filters for broad-spectrum protection. |
Homosalate | C₁₅H₂₄O₃ | Primarily absorbs UVB rays; used similarly to enhance sunscreen formulations but has different regulatory considerations due to safety profiles. |
Avobenzone | C₂₄H₂₈O₃ | A broad-spectrum sunscreen agent effective against UVA; often combined with other filters like octisalate for enhanced protection. |
Ethylhexyl Methoxycinnamate (Octinoxate) | C₁₈H₂₄O₃ | A widely used UVB filter that provides similar protective benefits but has raised environmental concerns regarding marine toxicity. |
What distinguishes 2-ethylhexyl salicylate from these compounds is its specific absorption characteristics for UVB light while providing emollient properties that enhance skin feel without significantly penetrating the skin barrier. Furthermore, its favorable safety profile compared to some other UV filters makes it a preferred choice in many cosmetic formulations despite its limitations regarding UVA protection .
Irritant